molecular formula C22H18O4 B14689576 Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis- CAS No. 24319-76-4

Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-

Cat. No.: B14689576
CAS No.: 24319-76-4
M. Wt: 346.4 g/mol
InChI Key: RORBRWZRPPWDRQ-UHFFFAOYSA-N
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Description

Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-: is an organic compound with the molecular formula C10H10O2. It is also known by other names such as Benzene, p-diacetyl- , p-Acetylacetophenone , p-Diacetylbenzene , and 1,4-Diacetylbenzene . This compound is characterized by its unique structure, which includes two ethanone groups attached to a central phenylene ring through oxy-phenylene linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis- typically involves the reaction of 1,4-diacetylbenzene with appropriate reagents under controlled conditions. One common method involves the use of Friedel-Crafts acylation, where acetyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to ensure the efficient production of high-quality Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis- involves its interaction with molecular targets and pathways within biological systems. The compound’s ethanone groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. Additionally, its phenylene ring can participate in π-π interactions with aromatic residues in proteins, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis- is unique due to its specific structure, which includes two ethanone groups linked through oxy-phenylene bridges. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds .

Properties

CAS No.

24319-76-4

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

1-[4-[4-(4-acetylphenoxy)phenoxy]phenyl]ethanone

InChI

InChI=1S/C22H18O4/c1-15(23)17-3-7-19(8-4-17)25-21-11-13-22(14-12-21)26-20-9-5-18(6-10-20)16(2)24/h3-14H,1-2H3

InChI Key

RORBRWZRPPWDRQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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